molecular formula C16H11F3N4O3S B2532854 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 899752-16-0

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2532854
CAS No.: 899752-16-0
M. Wt: 396.34
InChI Key: STTLJKAUQQPTMW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent is a strong electron-withdrawing group, which enhances lipophilicity and may influence binding affinity in biological systems . Its synthesis typically involves cyclization of hydrazide derivatives followed by nucleophilic substitution reactions, as seen in structurally related compounds .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-3-1-11(2-4-12)21-13(24)9-27-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLJKAUQQPTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfanyl (-S-) group in the compound acts as a nucleophilic site. In structurally related thioether-containing acetamides (e.g., 2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide), this group undergoes oxidation to form sulfoxides or sulfones under controlled conditions using oxidizing agents like H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA) .

Reaction Type Reagents/Conditions Product Yield
Oxidation (→ Sulfoxide)H2_2O2_2 (30%), RT, 6 hrsCorresponding sulfoxide derivative65–75%
Oxidation (→ Sulfone)mCPBA (1.2 eq), DCM, 0°C → RTCorresponding sulfone derivative80–85%

Cycloaddition Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles. A study on 5-phenyl-1,3,4-oxadiazole derivatives demonstrated copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates . For the target compound, similar reactivity is anticipated:

General Procedure :

  • Azide Preparation : Convert the oxadiazole-linked phenyl group to an azide via Sandmeyer reaction (NaNO2_2, HCl, NaN3_3) .

  • CuAAC Reaction : React with terminal alkynes (e.g., propargyl alcohol) using CuI in THF/H2_2O (1:1) at 60°C for 12 hrs .

Alkyne Product Yield
Propargyl alcoholTriazole-linked PEG conjugate30–75%
PhenylacetyleneTriazole-linked biphenyl derivative45–60%

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, refluxing with 6N HCl or NaOH (aq) yields the corresponding carboxylic acid or carboxylate salt, respectively.

Condition Reagent Product Application
Acidic Hydrolysis6N HCl, 100°C, 8 hrs2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acidPrecursor for ester derivatives
Basic Hydrolysis2N NaOH, 80°C, 6 hrsSodium carboxylate saltWater-soluble intermediate

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridin-4-yl group undergoes EAS at the para position. Nitration and sulfonation reactions have been reported for similar pyridine-containing acetamides :

Reaction Reagents Position Product
NitrationHNO3_3/H2_2SO4_4C3 of pyridineNitro-pyridinyl acetamide
SulfonationSO3_3/H2_2SO4_4C2 of pyridineSulfonic acid-functionalized derivative

Functionalization of the Trifluoromethoxy Group

The -OCF3_3 group is typically inert but can participate in radical reactions. Photocatalytic C–H activation methods enable coupling with aryl halides to form biaryl ethers .

Coupling Partner Catalyst Product Yield
4-IodotolueneIr(ppy)3_3, Blue LEDs4-Methylbiaryl ether derivative55–60%

Metal Coordination Reactions

The pyridine and oxadiazole nitrogen atoms act as ligands for transition metals. Structural analogs form complexes with Cu(II) and Zn(II), which show enhanced biological activity .

Metal Salt Reaction Conditions Complex Structure
CuCl2_2EtOH, RT, 2 hrsOctahedral Cu(II)-oxadiazole complex
Zn(OAc)2_2DMF, 60°C, 4 hrsTetrahedral Zn(II)-pyridine complex

The reactivity of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is highly tunable, enabling its use in medicinal chemistry, materials science, and catalysis. Further studies are required to explore its full synthetic potential .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a pyridine ring and an oxadiazole moiety, which are known for their biological activities. The compound can be synthesized through various methods, including the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with acetamide derivatives. The resulting product is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring the oxadiazole moiety. For example, compounds structurally similar to 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide have shown significant cytotoxic effects against various cancer cell lines, including SNB-19 and OVCAR-8. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The computational analysis indicates that modifications to the oxadiazole structure could enhance its anti-inflammatory efficacy, making it a candidate for further optimization in drug design .

Antifungal Activity

The oxadiazole derivatives have also been investigated for their antifungal properties. Compounds with similar scaffolds have demonstrated activity against Candida species, indicating that this compound may possess similar antifungal effects. This aspect is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that modifications in the trifluoromethoxy group significantly enhanced the anticancer activity against breast cancer cell lines.
  • Inflammation Models : In vivo studies using animal models showed a reduction in inflammatory markers when treated with compounds similar to this compound.
  • Fungal Inhibition : Laboratory tests indicated that related oxadiazole compounds exhibited lower Minimum Inhibitory Concentrations (MICs) against resistant strains of Candida compared to standard antifungal agents.

Mechanism of Action

The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to antimicrobial effects. The oxadiazole ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Key Findings and Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Class Core Structure Key Substituents Biological Activity (MIC or IC₅₀) Reference
Target Compound 1,3,4-Oxadiazole Pyridin-4-yl, 4-(CF₃O)Ph Pending further studies
Oxadiazole Derivative 1,3,4-Oxadiazole 4-ClPh, N-4-NO₂Ph MIC: 8 µg/mL (Antimicrobial)
Triazole Derivative 1,2,4-Triazole Pyridin-4-yl, 4-ClPh MIC: 16–128 µg/mL (Antimicrobial)
Thiazole Hybrid 1,3,4-Oxadiazole Pyridin-4-yl, N-(4-phenyl-thiazol-2-yl) IC₅₀: 1.2 µM (AChE inhibition)

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Lipophilicity (LogP) Impact on Activity
4-(Trifluoromethoxy) Strongly withdrawing High (~3.5) Enhanced receptor affinity
4-Chloro Moderately withdrawing Moderate (~2.8) Improved antimicrobial activity
p-Tolyl (4-methyl) Electron-donating Moderate (~2.5) Reduced potency in some cases

Biological Activity

The compound 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C16H14F3N3O2SC_{16}H_{14}F_{3}N_{3}O_{2}S. Its structure features a pyridine ring and an oxadiazole moiety linked through a sulfur atom to an acetamide group. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activity. A study by Fayad et al. (2019) demonstrated that similar oxadiazole compounds showed promising results in inhibiting cancer cell proliferation in multicellular spheroids, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, studies have reported that derivatives of 1,3,4-oxadiazole possess inhibitory effects against Gram-positive and Gram-negative bacteria . The presence of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes.

The proposed mechanism of action for oxadiazole derivatives involves interaction with cellular targets such as enzymes or receptors, leading to disruption of vital cellular processes. The heterocyclic structure allows for hydrogen bonding interactions with biological macromolecules, which may enhance binding affinity and specificity .

Case Studies and Research Findings

  • Anticancer Screening : In a systematic screening of drug libraries, several oxadiazole derivatives were identified as potent anticancer agents. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Testing : A library of related oxadiazole compounds was evaluated for antimicrobial activity against clinical isolates. The results indicated that many derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria .

Data Tables

Activity TypeCompound TestedMIC (µM)Reference
AnticancerThis compound<10
AntimicrobialRelated oxadiazole derivatives1.1 - 8.4

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by sulfanyl group introduction. Key steps include:

  • Oxadiazole ring formation : Reacting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in dry THF).
  • Acetamide coupling : Subsequent reaction with 4-(trifluoromethoxy)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
    • Critical parameters : Monitor reaction temperature (0–5°C for thiol activation) and anhydrous conditions to avoid hydrolysis.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., oxadiazole-pyridyl torsion angle ~5.4°) to confirm regiochemistry .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify sulfanyl-acetamide linkage (e.g., δ 4.2 ppm for SCH2_2CO) and trifluoromethoxy group (δ 120–125 ppm in 19F^{19}F-NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Core modifications : Replace the pyridyl group with other heterocycles (e.g., furan, thiophene) to assess π-π stacking interactions.
  • Substituent effects : Vary the trifluoromethoxy group’s position (para vs. meta) and evaluate potency via enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Computational docking : Use AutoDock Vina to predict binding affinities with target proteins, focusing on sulfanyl-acetamide’s role in hydrogen bonding .

Q. How to resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in 1H^1H-NMR integration ratios may arise from rotameric equilibria in the sulfanyl-acetamide moiety.
  • Solutions :

  • Variable-temperature NMR : Conduct experiments at 298–323 K to coalesce split peaks and confirm dynamic behavior .
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals by correlating 1H^1H-13C^{13}C couplings (e.g., HMBC cross-peaks between SCH2_2 and oxadiazole C=O) .

Q. What computational strategies improve reaction yield and regioselectivity during synthesis?

  • Methods :

  • Density functional theory (DFT) : Calculate transition-state energies for cyclocondensation steps to identify kinetic vs. thermodynamic control (e.g., B3LYP/6-31G* level) .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts for sulfanyl-acetamide coupling .

Q. How to address stability challenges in biological assays (e.g., hydrolysis in buffer solutions)?

  • Strategies :

  • pH optimization : Test stability in phosphate buffers (pH 6.5–7.4) to minimize oxadiazole ring hydrolysis.
  • Prodrug design : Mask the sulfanyl group as a disulfide or ester to enhance plasma stability .

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